molecular formula C23H21N5O2S B2524858 N-(4-(benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226441-36-6

N-(4-(benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2524858
CAS No.: 1226441-36-6
M. Wt: 431.51
InChI Key: VQDBPUGVCWFOBS-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have focused on the synthesis of compounds related to N-(4-(benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide and their antimicrobial and antifungal activities. For instance, Kaplancıklı et al. (2004) reported the synthesis of derivatives with significant antimicrobial activity against a variety of bacteria and fungi, demonstrating the potential of these compounds in treating infections caused by these microorganisms (Kaplancıklı et al., 2004). Similarly, Fahim and Ismael (2019) explored the antimicrobial activity of novel sulfonamide derivatives, further underscoring the versatility of this chemical framework in developing new antimicrobial agents (Fahim & Ismael, 2019).

Anticancer Applications

Research into the anticancer properties of related compounds has also been conducted. Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives and evaluated them for Src kinase inhibitory and anticancer activities, highlighting the potential of these compounds in cancer therapy (Fallah-Tafti et al., 2011). Yurttaş et al. (2015) investigated the antitumor activity of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, identifying compounds with considerable anticancer activity against several cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Kinase Inhibition and Other Activities

The role of similar compounds in kinase inhibition has been a subject of investigation, with research showing that certain derivatives can serve as potent inhibitors for specific kinases, suggesting applications in treating diseases associated with kinase dysregulation. For example, Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their inhibitory activities against Src kinase, presenting a route towards developing new therapeutic agents for diseases related to kinase activity (Asal Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c29-21(13-19-16-31-23(27-19)28-22-24-11-4-12-25-22)26-14-17-7-9-20(10-8-17)30-15-18-5-2-1-3-6-18/h1-12,16H,13-15H2,(H,26,29)(H,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBPUGVCWFOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CC3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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